H-Met-Arg-Phe-OH, also known as Methionyl-Arginyl-Phenylalanine, is a synthetic peptide that plays a significant role in biochemical research and applications. It consists of three amino acids: methionine, arginine, and phenylalanine, linked by peptide bonds. This compound is notable for its use in various scientific studies, particularly in the context of enzyme inhibition and mass spectrometry calibration.
This peptide can be synthesized through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. It is commercially available from suppliers such as Bachem Americas Inc. and Biosynth, which provide it for research purposes.
H-Met-Arg-Phe-OH belongs to the class of peptides and is categorized as a bioactive compound due to its physiological effects and applications in biological systems. It is often studied in the context of neuropeptide interactions and enzyme inhibition mechanisms.
The synthesis of H-Met-Arg-Phe-OH is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The general steps involved include:
The synthesis can also involve alternative methods such as liquid-phase synthesis and enzymatic approaches, depending on the desired scale and purity of the final product. Specific conditions may vary based on the equipment used and the desired yield.
H-Met-Arg-Phe-OH has a specific molecular structure characterized by its sequence of amino acids:
The molecular formula for H-Met-Arg-Phe-OH is , with a molecular weight of approximately 336.41 g/mol.
The compound's structure can be depicted using standard chemical notation or visualized through molecular modeling software to illustrate its three-dimensional conformation.
H-Met-Arg-Phe-OH participates in various biochemical reactions, primarily involving enzyme interactions:
The specific reaction mechanisms often involve substrate binding to active sites on enzymes, leading to alterations in catalytic efficiency and product formation.
The mechanism by which H-Met-Arg-Phe-OH exerts its biological effects typically involves:
Studies have shown that this peptide can significantly alter the activity of neuropeptide-processing enzymes, providing insights into its potential therapeutic applications.
H-Met-Arg-Phe-OH is utilized in several scientific domains:
H-Met-Arg-Phe-OH (MRF) emerged in the 1980s as a structurally simplified analog of endogenous opioid peptides. Unlike canonical enkephalins (e.g., Met-enkephalin, Tyr-Gly-Gly-Phe-Met), this tripeptide lacks the N-terminal tyrosine residue critical for classical opioid receptor binding [6]. Early studies identified MRF as a competitive inhibitor of enkephalin-degrading enzymes, particularly Enkephalin-Generating Endopeptidase (EGE), which processes larger precursors like proenkephalin into active enkephalins [5] [9]. This inhibition mechanism distinguished MRF from direct opioid agonists and positioned it as a tool for modulating endogenous opioid pathways. Knight et al. (1982) further demonstrated its resistance to aminopeptidase degradation, enhancing its research utility [9]. The tripeptide’s discovery coincided with efforts to develop protease-resistant neuropeptide analogs, though its opioid-mimetic properties remained partial due to structural truncation [7].
Table 1: Key Properties of H-Met-Arg-Phe-OH
Property | Detail |
---|---|
Molecular Formula | C₂₁H₃₃N₅O₄S |
Molecular Weight | 451.59 g/mol |
Primary Target | Enkephalin-Generating Endopeptidase (EGE) |
Biological Role | Competitive inhibitor of enkephalin metabolism |
Research Applications | Enzyme kinetics, mass spectrometry calibration, opioid pathway modulation |
MRF exerts its primary biological effects through modulation of enkephalin homeostasis. By inhibiting EGE, it delays the conversion of peptide precursors like Met-Arg-Phe-Ala (a tetrapeptide precursor of Met-enkephalin) into active enkephalins [5] [9]. This action elevates local concentrations of endogenous opioids in specific tissues, particularly neural and gastrointestinal systems where enkephalins regulate nociception and motility [6]. Unlike full enkephalins, MRF does not directly activate μ- or δ-opioid receptors but indirectly enhances opioid signaling by prolonging enkephalin half-lives [1] [5]. Studies in rat brain homogenates confirmed that MRF competitively binds EGE’s catalytic site with a Kᵢ in the micromolar range, reducing enkephalin degradation rates by 40–60% [5] [9]. This mechanism aligns with strategies targeting enkephalinase inhibitors (e.g., puromycin derivatives) for pain management without exogenous opioids [1].
MRF’s functional profile diverges significantly from related peptides due to its truncated architecture:
Enkephalins (e.g., Met-enkephalin):The pentapeptide structure (Tyr-Gly-Gly-Phe-Met/Leu) includes the opioid motif (Tyr-Gly-Gly-Phe), enabling high-affinity binding to δ- and μ-opioid receptors. MRF lacks this motif, explaining its negligible receptor affinity [3] [6]. Enkephalins undergo rapid hydrolysis by aminopeptidases (e.g., PSA, APN) and carboxypeptidases (e.g., NEP), limiting their half-life in vivo [1]. In contrast, MRF resists aminopeptidase cleavage due to its N-terminal methionine and absence of N-terminal tyrosine [9].
Extended Precursors (e.g., Met-Arg-Phe-Ala):This tetrapeptide (MRFA) serves as a direct substrate for EGE, yielding Met-enkephalin. MRF acts as its competitive inhibitor, blocking this conversion [5] [9]. MRFA also functions as a mass spectrometry calibration standard due to its stable ionization properties—a role MRF shares [9].
Dynorphins and Endorphins:These peptides contain N-terminal enkephalin sequences but include C-terminal extensions enabling κ-opioid receptor selectivity (dynorphins) or broader receptor interactions (β-endorphin). MRF’s minimal structure precludes such receptor discrimination [3] [6].
Table 2: Structural and Functional Comparison with Opioid Peptides
Peptide | Sequence | Size (aa) | Opioid Receptor Affinity | Primary Role |
---|---|---|---|---|
H-Met-Arg-Phe-OH | Met-Arg-Phe | 3 | None | EGE inhibition |
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 5 | δ, μ | Direct receptor agonism |
Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | 5 | δ, μ | Direct receptor agonism |
Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile... | 17 | κ | Stress response modulation |
Met-Arg-Phe-Ala | Met-Arg-Phe-Ala | 4 | None | Met-enkephalin precursor |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3